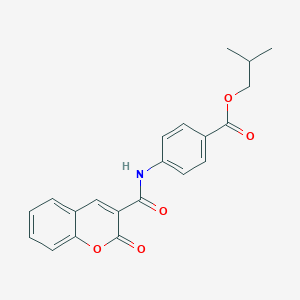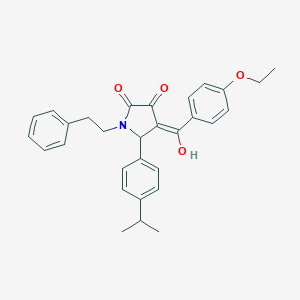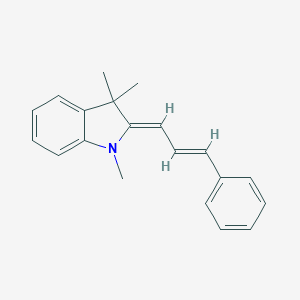
3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The chlorine atom on the benzyl group could be replaced through nucleophilic substitution reactions . The benzoxazole ring could potentially be functionalized through electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings. The compound is likely to be insoluble in water but soluble in organic solvents .科学的研究の応用
Oxidative Cross-Dehydrogenative Coupling
The compound has been utilized in studies focusing on oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization. This methodology is significant for direct C-3 acylation/benzoylation of substituted 2H-Indazoles, demonstrating the compound's role in facilitating regioselective synthesis of various substituted 3-(acyl/benzoyl)-2H-indazoles. This process is noted for its efficiency, cost-effectiveness, and broad substrate scope, highlighting its versatile nature in the synthesis of anti-inflammatory agents and novel indazole-fused compounds (Sharma et al., 2021).
Dopaminergic Activity Studies
Research on substituted benzazepines, prepared by cyclization of amino alcohols followed by demethylation, has revealed preliminary evidence of dopaminergic activity. These studies are significant for understanding the compound's potential in interacting with central and peripheral dopamine receptors, indicating its importance in the development of neuroactive drugs (Pfeiffer et al., 1982).
Molecular Structure Analysis
The title compound's synthesis and structural analysis have been reported, demonstrating its application in molecular design and hydrogen bond formation studies. This research contributes to the fundamental understanding of molecular interactions and design principles in chemistry (Wen et al., 2007).
Corrosion Inhibition
Studies on 1,2,3-triazole derivatives of uracil and thymine have been conducted to explore their inhibitory activity against acidic corrosion of steels. This highlights the compound's potential application in material science, particularly in protecting metals from corrosion (Negrón-Silva et al., 2013).
Synthesis and Biological Activity
Research into the synthesis and biological activity of benzoxazolone derivatives showcases their relevance in drug discovery and development. For example, studies on the antibacterial properties of certain benzoxazolone compounds offer insights into their potential as pharmaceutical agents (Liu Chun-xin, 2013).
Catalytic Applications
The use of benzoxazolone and its derivatives in catalytic applications, such as alcohol oxidation and transfer hydrogenation, further underscores their utility in synthetic chemistry. These studies contribute to the development of efficient, sustainable catalytic processes (Saleem et al., 2013).
Safety and Hazards
将来の方向性
The potential applications and future directions for research on this compound would depend on its properties and activity. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKXLSNFKAKJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384090.png)
![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)
![1-(Naphtho[2,1-b]furan-1-ylacetyl)pyrrolidine](/img/structure/B384092.png)
![4,7,7-trimethyl-3-oxo-N-[2-(phenylsulfanyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384093.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)
![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)
![5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384099.png)
![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384106.png)

![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384108.png)
![N,N-diisobutyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384110.png)
